Perylen-3-ylmethanol
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Overview
Description
Perylen-3-ylmethanol: is an organic compound derived from perylene, a polycyclic aromatic hydrocarbon. It is known for its fluorescent properties, making it valuable in various scientific and industrial applications. The compound is characterized by a perylene core with a methanol group attached at the 3-position, which enhances its solubility and reactivity.
Mechanism of Action
Target of Action
Perylen-3-ylmethanol is primarily used as a fluorescent organic nanoparticle . Its primary targets are biological systems where it is used for drug delivery . The compound acts as a nanocarrier, delivering drugs to specific sites within the body .
Mode of Action
This compound interacts with its targets through a photoresponsive mechanism . It serves four key roles :
The compound’s interaction with its targets and the resulting changes are primarily driven by light stimuli .
Biochemical Pathways
Its use in drug delivery suggests that it may interact with various biochemical pathways depending on the specific drug being delivered .
Pharmacokinetics
Its use as a nanocarrier for drug delivery suggests that its bioavailability would be influenced by its ability to effectively deliver drugs to the intended sites within the body .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in drug delivery . It enables the efficient photoregulated release of drugs , which can enhance the effectiveness of the drug treatment . Additionally, its fluorescent properties allow for real-time monitoring of drug release .
Action Environment
The action of this compound is influenced by light , which triggers the release of the drug from the compound . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as light exposure .
Biochemical Analysis
Biochemical Properties
Perylen-3-ylmethanol interacts with various biomolecules in biochemical reactions . It has been used as a fluorophore, a molecule that can emit light, in fluorescence imaging to monitor biomolecules and biological processes . The nature of these interactions is largely dependent on the microenvironment around the this compound .
Cellular Effects
This compound has shown to have significant effects on cellular processes. It has been used in the creation of nanoparticles for drug delivery, where it plays multiple roles including acting as a nanocarrier for drug delivery, a phototrigger for drug release, and a detector for real-time monitoring of drug release . This indicates that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound is largely based on its fluorescent properties and its ability to form nanoparticles . It can act as a phototrigger, initiating the release of drugs in response to light stimuli . This suggests that this compound may interact with biomolecules, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
Its use in drug delivery suggests that it may have long-term effects on cellular function
Metabolic Pathways
Given its role in drug delivery, it is likely that it interacts with various enzymes or cofactors
Transport and Distribution
This compound, in the form of nanoparticles, has been shown to be efficiently delivered inside the tissues of plants . This suggests that it may interact with certain transporters or binding proteins, influencing its localization or accumulation within cells and tissues.
Subcellular Localization
Its use in fluorescence imaging suggests that it may be directed to specific compartments or organelles within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: Perylen-3-ylmethanol can be synthesized through a multi-step process starting from perylene. One common method involves the initial formation of perylene-3-carbaldehyde, which is then reduced to this compound. The synthesis typically involves the following steps :
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Formation of Perylene-3-carbaldehyde:
- React perylene with chloromethyl methyl ether in the presence of aluminum chloride (AlCl3) as a catalyst.
- The reaction is carried out in dichloromethane (DCM) at 0°C.
- The product, perylene-3-carbaldehyde, is obtained in a 70% yield.
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Reduction to this compound:
- Reduce perylene-3-carbaldehyde using sodium borohydride (NaBH4) in ethanol at 70°C.
- The reaction proceeds overnight, yielding this compound quantitatively.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes described above can be scaled up for industrial applications. The use of common reagents and relatively mild reaction conditions makes the process feasible for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: Perylen-3-ylmethanol undergoes various chemical reactions, including:
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Oxidation:
- This compound can be oxidized to perylene-3-carbaldehyde using mild oxidizing agents such as pyridinium chlorochromate (PCC).
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Reduction:
- The compound can be further reduced to perylene-3-methanol derivatives using stronger reducing agents like lithium aluminum hydride (LiAlH4).
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Substitution:
- The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to perylene-3-ylmethyl chloride using thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.
Reduction: Sodium borohydride (NaBH4), ethanol, 70°C.
Substitution: Thionyl chloride (SOCl2), dichloromethane (DCM), room temperature.
Major Products:
Oxidation: Perylene-3-carbaldehyde.
Reduction: Perylene-3-methanol derivatives.
Substitution: Perylene-3-ylmethyl chloride.
Scientific Research Applications
Perylen-3-ylmethanol has a wide range of applications in scientific research, including:
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Chemistry:
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Biology:
- Employed in fluorescence imaging to study biological processes and cellular structures. Its ability to form excimers enhances its sensitivity in detecting microenvironments .
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Medicine:
- Utilized in drug delivery systems as a photoresponsive nanocarrier. This compound nanoparticles can act as nanocarriers, phototriggers, fluorescent chromophores, and detectors for real-time monitoring of drug release .
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Industry:
Comparison with Similar Compounds
Perylen-3-ylmethanol is unique compared to other similar compounds due to its specific structural features and properties. Some similar compounds include:
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Perylene-3-carbaldehyde:
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Perylene-3,4:9,10-tetracarboxylic Acid Bisimide:
- A perylene derivative used as an artificial DNA base surrogate. It has different functional groups and applications compared to this compound .
-
Pyrene:
- Another polycyclic aromatic hydrocarbon with fluorescent properties. pyrene’s fluorescence is less sensitive to microenvironmental changes compared to this compound .
This compound stands out due to its enhanced solubility, reactivity, and sensitivity in fluorescence applications, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
perylen-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O/c22-12-14-10-11-19-17-8-2-5-13-4-1-7-16(20(13)17)18-9-3-6-15(14)21(18)19/h1-11,22H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZKFQHHFOHTOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)CO)C=CC=C5C3=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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